N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a furo[2,3-b]pyridine core fused with a pyrazolo[1,5-a]pyrimidine ring system. The presence of a cyclopropylmethoxy group and a carboxamide moiety further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates to form the fused ring system. For instance, the synthesis may begin with the preparation of a furo[2,3-b]pyridine derivative, which is then subjected to cyclization with a pyrazole derivative under specific conditions to yield the desired pyrazolo[1,5-a]pyrimidine core. The introduction of the cyclopropylmethoxy group and the carboxamide moiety is achieved through subsequent functionalization steps, often involving nucleophilic substitution and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This typically includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization may involve the use of continuous flow reactors to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives also exhibit significant biological activity and are used as enzyme inhibitors
Uniqueness
N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropylmethoxy group and a carboxamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[6-(cyclopropylmethoxy)-2,2-dimethyl-3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C20H21N5O3/c1-20(2)9-13-8-15(19(24-18(13)28-20)27-11-12-4-5-12)23-17(26)14-10-22-25-7-3-6-21-16(14)25/h3,6-8,10,12H,4-5,9,11H2,1-2H3,(H,23,26) |
InChI Key |
HEJZLOUWVQRHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(N=C2O1)OCC3CC3)NC(=O)C4=C5N=CC=CN5N=C4)C |
Origin of Product |
United States |
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